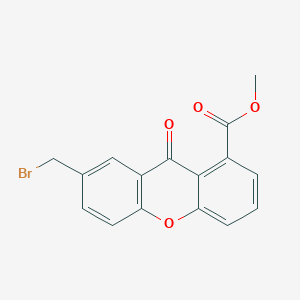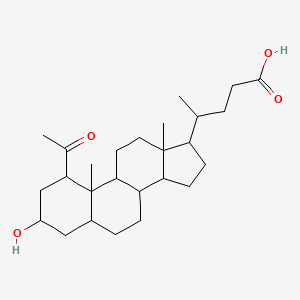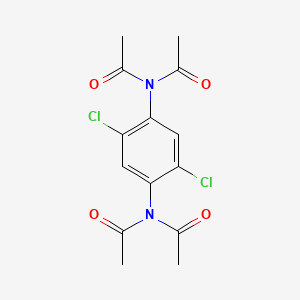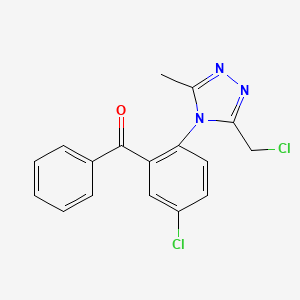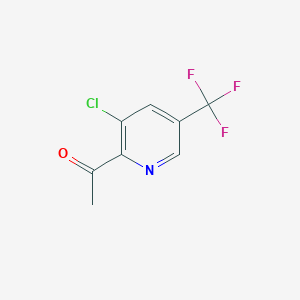
2,3',4-三溴二苯醚
描述
2,3’,4-Tribromodiphenyl ether is an organobromine compound and a type of polybrominated diphenyl ethers (PBDEs) containing three bromine atoms . PBDEs are flame-retardant man-made chemicals found in plastics used in a variety of consumer products to make them difficult to burn . Because they are mixed into plastics and foams rather than bound to them, PBDEs can leave the products that contain them and enter the environment .
Molecular Structure Analysis
The molecular formula of 2,3’,4-Tribromodiphenyl ether is C12H7Br3O . The compound has a molecular weight of 406.89 g/mol . The IUPAC name for this compound is 1,2,3-tribromo-4-phenoxybenzene .Physical And Chemical Properties Analysis
2,3’,4-Tribromodiphenyl ether has a density of 2.0±0.1 g/cm3, a boiling point of 376.0±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 75.8±0.3 cm3 . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 2 freely rotating bonds .科学研究应用
2,3',4-三溴二苯醚应用的综合分析
环境科学:光降解研究: 2,3',4-三溴二苯醚因其在光降解过程中的行为而受到研究,这对理解其环境影响至关重要。 研究表明,羟基化的多溴联苯醚会产生各种光产物,包括二恶英和酚类化合物 。这些发现对生态风险评估和制定策略以减轻此类化合物在水生环境中的污染影响具有重要意义。
分析化学:光谱分析: 在分析化学中,2,3',4-三溴二苯醚被用作光谱分析的参考化合物。 其详细的分子结构和性质记录在 NIST 化学网络书等数据库中,为研究人员识别和量化各种样品中的这种化合物提供了必要的数据 。
材料科学:阻燃性: 这种化合物属于一类称为多溴联苯醚 (PBDEs) 的化学物质,它们广泛用作材料科学中的阻燃剂。 它们被掺入各种消费产品以抑制或阻止火势蔓延 。
生物化学:内分泌干扰研究: 2,3',4-三溴二苯醚在生物化学中对于研究内分泌干扰具有重要意义。 包括这种化合物在内的 PBDEs 众所周知会干扰激素稳态,研究其影响对于了解它们影响的生化途径至关重要 。
医学:健康风险评估: 研究表明,较高的 PBDEs 暴露水平与更高的癌症死亡风险相关,突出了 2,3',4-三溴二苯醚在关注公共健康和安全的医学研究中的重要性 。
工业应用:热稳定性: 2,3',4-三溴二苯醚的热性能引起了工业界的关注。 其相变数据和临界温度点对于需要高热稳定性的工艺很有价值,例如耐热材料的制造 。
计算化学:电子诱导反应: 在计算化学中,研究了 2,3',4-三溴二苯醚的电子诱导还原脱溴反应,以了解其反应机理。 这项研究提供了对化合物阴离子稳定性和通过电子转移产生毒性更小的产物的潜力的见解 。
环境修复:生物降解: 研究包括 2,3',4-三溴二苯醚在内的 PBDEs 的生物降解对于环境修复工作至关重要。 了解这些化合物在微生物存在下的分解方式可以带来有效清理污染地点的策略 。
安全和危害
未来方向
The future directions of research on 2,3’,4-Tribromodiphenyl ether could involve more detailed studies on its photodegradation pathways and the effects of these pathways on the environment . Additionally, more research could be done on the effects of this compound and related compounds on human and animal health .
作用机制
Target of Action
2,3’,4-Tribromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE) that is used as a flame retardant . The primary targets of 2,3’,4-Tribromodiphenyl ether are the bromine atoms in its molecular structure . These atoms can be captured by electrons, leading to the release of the bromide anion and a radical .
Mode of Action
The mode of action of 2,3’,4-Tribromodiphenyl ether involves the electron-induced elimination of the bromide anion . This process is initiated by the capture of an electron by 2,3’,4-Tribromodiphenyl ether, followed by the release of the bromide anion and a radical . The debromination preference for the bromine substituted positions was theoretically evaluated as meta-Br > ortho-Br > para-Br .
Biochemical Pathways
The biochemical pathways affected by 2,3’,4-Tribromodiphenyl ether involve the photodegradation of the compound . Both direct photolysis and photooxidation initiated by 1 O2 and ˙OH can lead to the formation of various photoproducts . Among them, di-HO-tribromodiphenyl ether (di-HO-TBDE) is the main product generated from direct photohydrolysis .
Pharmacokinetics
It is known that pbdes, including 2,3’,4-tribromodiphenyl ether, strongly bind to sediments and soils due to their low water solubility and high lipophilicity . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these characteristics.
Result of Action
The result of the action of 2,3’,4-Tribromodiphenyl ether is the formation of various photoproducts through photodegradation . These photoproducts include dihydroxylated polybromodiphenyl ethers and 2,4-dibromophenol
Action Environment
The action of 2,3’,4-Tribromodiphenyl ether is influenced by environmental factors. For instance, the presence of a solvent makes the electron-induced reductive debromination of 2,3’,4-Tribromodiphenyl ether significantly more advantageous . Additionally, the compound’s photodegradation can be influenced by light exposure . The compound’s action, efficacy, and stability may therefore vary depending on the environmental conditions.
生化分析
Biochemical Properties
The biochemical properties of 2,3’,4-Tribromodiphenyl ether are not fully understood. It is known that PBDEs, including 2,3’,4-Tribromodiphenyl ether, can interact with various enzymes, proteins, and other biomolecules. For instance, PBDEs have been shown to affect hormone levels in the thyroid gland
Cellular Effects
Pbdes have been linked to reproductive and neurological risks at certain concentrations or higher . It is likely that 2,3’,4-Tribromodiphenyl ether has similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that PBDEs can accept electrons and undergo a reductive dehalogenation due to its large positive electron affinity and relatively low energy of lowest unoccupied molecular orbital . This suggests that 2,3’,4-Tribromodiphenyl ether may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that PBDEs are persistent in the environment and bioaccumulate in food chains . This suggests that 2,3’,4-Tribromodiphenyl ether may have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
It is known that PBDEs, including 2,3’,4-Tribromodiphenyl ether, can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that PBDEs can be debrominated via multiple processes, including chemical, photochemical, and biological processes . This suggests that 2,3’,4-Tribromodiphenyl ether may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that PBDEs, including 2,3’,4-Tribromodiphenyl ether, can bioaccumulate in food chains . This suggests that 2,3’,4-Tribromodiphenyl ether may interact with various transporters or binding proteins and affect its localization or accumulation.
Subcellular Localization
It is likely that it is distributed throughout the cell due to its lipophilic nature
属性
IUPAC Name |
2,4-dibromo-1-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURKEOPYVUYTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577713 | |
| Record name | 2,4-Dibromo-1-(3-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147217-77-4 | |
| Record name | 2,3',4-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dibromo-1-(3-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromo-1-(3-bromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3',4-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FKK425M4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


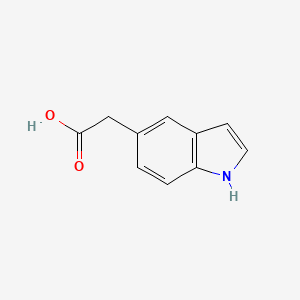
![4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde](/img/structure/B1603485.png)

![2-[3-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1603487.png)
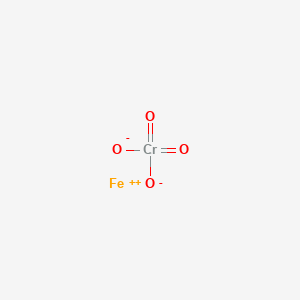

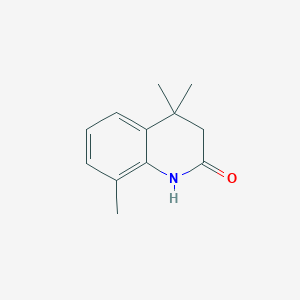
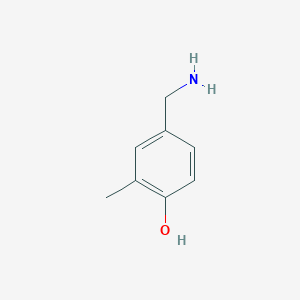
![Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate](/img/structure/B1603492.png)
